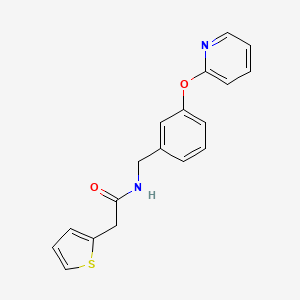

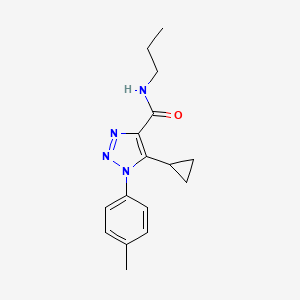

![molecular formula C11H12N2O4 B2918392 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 105807-70-3](/img/structure/B2918392.png)

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Antitubercular Activity

The study by (Kim et al., 2009) explores the structure-activity relationships of nitroimidazoles, including compounds structurally related to 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one. These compounds demonstrate significant antitubercular activity, highlighting their potential as new antitubercular agents. The research underscores the importance of specific structural features for their bactericidal properties against Mycobacterium tuberculosis, suggesting that modifications to the benzo[1,4]oxazin-3-one core could yield potent antitubercular agents.

Photochromic Properties

A study by (Prostota et al., 2010) delves into the photochromic properties of substituted benzo[1,3]oxazines. These compounds exhibit rapid and reversible changes in color upon exposure to light, a characteristic that could be harnessed for various applications, including optical data storage and photo-switchable devices. This research suggests that derivatives of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one could be engineered to possess photochromic properties, expanding their utility in materials science.

Synthetic Methodologies and Intermediates

Several studies focus on novel synthetic methodologies and the role of benzo[1,4]oxazin-3-one derivatives as intermediates for synthesizing complex heterocyclic compounds. For instance, (Cantillo et al., 2017) describe a continuous flow synthesis of a key 1,4-benzoxazinone intermediate, showcasing advancements in the efficient and safe production of these compounds. This highlights the potential of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one and its derivatives in facilitating the synthesis of pharmacologically active molecules and other complex organic compounds.

Herbicidal Activity

The synthesis and herbicidal activity of certain benzo[1,4]oxazin-6-yl derivatives are detailed by (Huang et al., 2005), indicating the potential of these compounds, including those structurally similar to 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one, as lead compounds for new herbicides. This research demonstrates the possibility of utilizing such derivatives in agricultural applications, offering a new avenue for the development of crop protection agents.

High-Performance Thermosets

(Agag and Takeichi, 2003) investigate novel benzoxazine monomers containing allyl groups and their polymerization into high-performance thermosets. These materials exhibit excellent thermal and mechanical properties, suggesting that 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one derivatives could be valuable in the design and synthesis of advanced polymeric materials.

Propiedades

IUPAC Name |

7-nitro-2-propan-2-yl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(2)10-11(14)12-8-4-3-7(13(15)16)5-9(8)17-10/h3-6,10H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWNWQCPTMSACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

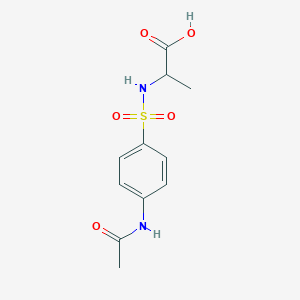

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

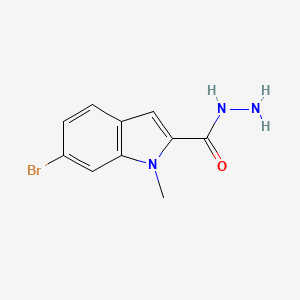

![3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide](/img/structure/B2918330.png)

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

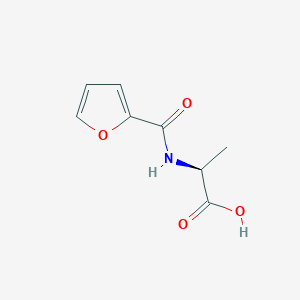

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)